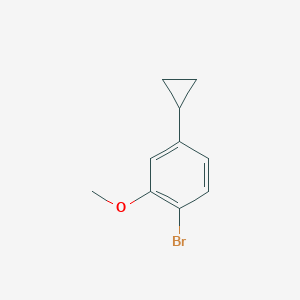

1-Bromo-4-cyclopropyl-2-methoxybenzene

描述

Contextualization within Substituted Halogenated Aromatics, Cyclopropyl-substituted Compounds, and Alkyl Aryl Ethers in Organic Chemistry Research

Substituted Halogenated Aromatics: Halogenated aromatic compounds are fundamental building blocks in organic synthesis. The presence of a halogen, in this case, bromine, on the aromatic ring provides a reactive handle for a variety of transformations, most notably cross-coupling reactions. dtic.mil These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The position of the bromine atom relative to the other substituents in 1-Bromo-4-cyclopropyl-2-methoxybenzene influences the regioselectivity of these reactions.

Cyclopropyl-substituted Compounds: The inclusion of a cyclopropyl (B3062369) group in organic molecules is of significant interest, particularly in medicinal chemistry. This small, strained ring system imparts unique conformational and electronic properties to a molecule. The cyclopropyl group can act as a bioisostere for other functionalities and can influence the metabolic stability and binding affinity of a compound to its biological target. In synthetic chemistry, the strained nature of the cyclopropane (B1198618) ring can be exploited in ring-opening reactions to generate more complex structures.

Alkyl Aryl Ethers: The methoxy (B1213986) group (an alkyl aryl ether) on the benzene (B151609) ring also plays a crucial role in modifying the electronic properties of the aromatic system. As an electron-donating group, it can influence the reactivity and orientation of electrophilic aromatic substitution reactions. Furthermore, the ether linkage is a common motif in many natural products and pharmaceutical agents. The synthesis and cleavage of alkyl aryl ethers are well-established transformations in organic chemistry, providing routes for functional group interconversion and protection strategies.

Academic Significance of the Combined Functional Groups (Bromo, Cyclopropyl, Methoxy) for Synthetic and Mechanistic Studies

The electron-donating methoxy group and the cyclopropyl group can activate the aromatic ring towards electrophilic substitution, while the bromine atom is a deactivating but ortho-, para-directing group. The specific substitution pattern of this compound would therefore lead to predictable outcomes in further functionalization of the aromatic ring.

From a synthetic standpoint, this compound is a versatile intermediate. The bromine atom can be readily transformed via cross-coupling chemistry to introduce a wide array of substituents. For instance, it could be a precursor for the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry. The cyclopropyl and methoxy groups can be retained in the final product to modulate its properties or could be chemically modified in subsequent synthetic steps.

Mechanistic studies involving this compound could explore how the electronic and steric properties of the cyclopropyl and methoxy groups influence the rates and mechanisms of reactions at the bromine-substituted carbon. For example, the efficiency of oxidative addition in palladium-catalyzed cross-coupling reactions could be affected by the neighboring methoxy group.

Due to the limited availability of specific experimental data for this compound, the following table includes predicted spectroscopic information to provide an estimation of its characteristics.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

|---|---|

| ¹H NMR | Aromatic protons (multiple signals), Methoxy protons (~3.8 ppm, singlet), Cyclopropyl protons (multiple signals in the upfield region) |

| ¹³C NMR | Aromatic carbons (multiple signals), Methoxy carbon (~55-60 ppm), Cyclopropyl carbons (signals in the upfield region) |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 227.00661, Predicted [M+Na]⁺: 248.98855 uni.lu |

| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), C-Br stretching |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-cyclopropyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHSINCNNLGUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281780 | |

| Record name | 1-Bromo-4-cyclopropyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353855-71-6 | |

| Record name | 1-Bromo-4-cyclopropyl-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353855-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-cyclopropyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-cyclopropylbromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Cyclopropyl 2 Methoxybenzene and Analogous Structures

Strategies for Regioselective Bromination of Methoxy-substituted Benzenes

The methoxy (B1213986) group is a powerful ortho-, para-directing group in electrophilic aromatic substitution, making the regioselective introduction of a bromine atom a significant challenge. The desired product, 1-bromo-4-cyclopropyl-2-methoxybenzene, requires bromination at a position ortho to the methoxy group and meta to the cyclopropyl (B3062369) group.

Electrophilic Aromatic Substitution via N-Bromosuccinimide or Dibromodimethylhydantoin

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings, such as methoxy-substituted benzenes. mdma.ch The choice of solvent can significantly influence the reaction's outcome. For instance, the use of acetonitrile as a solvent for NBS brominations has been shown to enhance reactivity and regioselectivity, favoring ionic pathways over radical reactions. mdma.ch This can be particularly advantageous in achieving clean nuclear bromination without side-chain reactions on alkyl-substituted aromatics. mdma.ch

Studies have demonstrated the high para-selectivity of NBS in the bromination of anisole and other activated aryls, often affording the para-bromo product exclusively. nih.gov This high degree of regioselectivity is attributed to the electronic directing effect of the activating group. nih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent. While it is a source of electrophilic bromine, its regioselectivity can be less pronounced compared to NBS under certain conditions. nih.gov The reaction conditions, including the solvent and the presence of catalysts, play a crucial role in directing the substitution pattern.

Table 1: Comparison of Brominating Agents for Methoxy-Substituted Benzenes

| Reagent | Common Solvents | Key Advantages | Potential Challenges |

| N-Bromosuccinimide (NBS) | Acetonitrile, Carbon Tetrachloride | High regioselectivity, mild reaction conditions | Solvent-dependent reactivity and selectivity |

| Dibromodimethylhydantoin (DBDMH) | Dichloromethane, Acetonitrile | Efficient source of bromine | Potentially lower regioselectivity compared to NBS |

Addressing Regioselectivity Challenges in Bromination Reactions

The inherent directing effects of substituents on the benzene (B151609) ring are the primary determinants of regioselectivity in electrophilic aromatic bromination. The methoxy group strongly directs incoming electrophiles to the ortho and para positions. When the para position is blocked, as in the case of a precursor to this compound (4-cyclopropyl-anisole), bromination is expected to occur at the ortho position.

However, steric hindrance from existing substituents can influence the ortho/para ratio. wku.edu Furthermore, the reaction conditions, such as temperature and the nature of the brominating agent, can be fine-tuned to favor the desired isomer. Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored product. mdpi.com

Theoretical calculations, such as ab initio methods, can be employed to predict the positional selectivity in electrophilic aromatic brominations by analyzing the charge distribution in the arenium ion intermediates. nih.govmdpi.com These computational approaches can provide valuable insights for optimizing reaction conditions to achieve the desired regioselectivity. The stability of the intermediate carbocation, influenced by the electronic effects of the substituents, is a key factor in determining the final product distribution. ugent.be

Approaches for the Introduction and Modification of the Cyclopropyl Moiety

The formation of the cyclopropane (B1198618) ring and its attachment to the aromatic core are critical steps in the synthesis of this compound. Several methodologies exist for the construction of aryl-cyclopropyl linkages.

Cyclopropanation Reactions for Direct Aryl-Cyclopropyl Linkages

Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene. wikipedia.org For the synthesis of arylcyclopropanes, this can be achieved through various strategies. One common method is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a zinc carbenoid that reacts with an alkene. nih.govmasterorganicchemistry.com Modifications of this reaction, such as the Furukawa modification using diethylzinc, have been developed to improve reactivity and selectivity. nih.gov

Transition metal-catalyzed cyclopropanations, often employing rhodium or copper catalysts with diazo compounds, are also powerful methods. wikipedia.org These reactions can proceed with high efficiency and offer opportunities for stereocontrol. Rhodium(II) carboxylate complexes are particularly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes. wikipedia.org Recent advancements have even enabled the direct cyclopropylation of aryl C-H bonds, offering a novel route to this structural motif. nih.gov

Another approach involves intramolecular cyclization reactions. For instance, 1,3-dihalopropanes can undergo a Wurtz-type coupling to form a cyclopropane ring. wikipedia.org

Stereoselective Construction of the Cyclopropane Ring

When the cyclopropane ring is substituted, the stereoselective synthesis of the desired isomer becomes a critical consideration. Several strategies have been developed to control the stereochemistry of cyclopropanation reactions. unl.ptunl.pt

One effective method involves the use of chiral catalysts in transition metal-catalyzed cyclopropanations. wikipedia.org Chiral rhodium catalysts, for example, have been successfully employed in the enantioselective cyclopropanation of alkenes with diazo compounds. wikipedia.org

Substrate-controlled diastereoselective cyclopropanations are also widely used. The presence of a chiral auxiliary or a stereodirecting group on the alkene substrate can guide the approach of the cyclopropanating agent. thieme-connect.com For instance, the hydroxyl group of an allylic alcohol can direct the Simmons-Smith reagent to the same face of the double bond, leading to high diastereoselectivity. nih.govthieme-connect.com

Table 2: Overview of Stereoselective Cyclopropanation Methods

| Method | Description | Key Features |

| Chiral Catalysis | Employs a chiral transition metal catalyst (e.g., Rh, Cu) with a diazo compound. | Enables enantioselective synthesis of cyclopropanes. |

| Substrate Control | Utilizes a chiral substrate or a directing group on the alkene. | Achieves diastereoselective cyclopropanation based on the existing stereochemistry of the starting material. |

| Halomethylmetal-mediated | Involves reagents like the Simmons-Smith reagent with chiral ligands or auxiliaries. | Can provide high levels of diastereo- and enantiocontrol. unl.pt |

Advanced Routes Utilizing Organoboron Chemistry (e.g., Boronate Complexes)

Organoboron chemistry offers versatile and powerful tools for the synthesis of cyclopropanes. researchgate.net One notable approach involves the use of boronate complexes in coupling reactions. For example, potassium cyclopropyltrifluoroborates can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to form arylcyclopropanes. organic-chemistry.orgunl.pt This method is tolerant of a wide range of functional groups.

Furthermore, recent developments have shown that geminal bis(boronates) can undergo deborylative cyclization to afford cyclopropylboronates with high diastereoselectivity. researchgate.net These cyclopropylboronates are versatile intermediates that can be further functionalized. The synthesis of cyclopropyl-1,2-bis(boronates) via the Simmons-Smith reaction of alkenyl 1,2-bis(boronates) allows for the subsequent regioselective Suzuki-Miyaura couplings to produce diversely substituted arylcyclopropanes. organic-chemistry.org Ring-opening coupling reactions involving boron reagents and cyclic substrates also provide a novel pathway to organoboron compounds that can be precursors to cyclopropyl structures. rsc.org

Methods for Synthesizing and Derivatizing the Methoxy (Aryl Ether) Group

The methoxy group is a common feature in many biologically active molecules and serves as a versatile functional handle in organic synthesis. Its installation on an aromatic ring can be achieved through several methods, primarily involving the formation of an aryl ether linkage.

O-Alkylation Processes for Aryl Ether Formation

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers, including aryl ethers. This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. In the context of synthesizing this compound, a plausible precursor would be 2-bromo-5-cyclopropylphenol. The phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide, which then reacts with a methylating agent.

General Reaction Scheme:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + CH₃-X → Ar-OCH₃ + X⁻

(where Ar = 2-bromo-5-cyclopropylphenyl, X = leaving group)

The choice of base, solvent, and methylating agent significantly impacts the reaction's efficiency. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the phenol (B47542). The selection of the methylating agent is also crucial, with methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) being common choices due to their high reactivity.

Below is a table summarizing typical conditions for the Williamson ether synthesis of substituted phenols, which can be analogously applied to the synthesis of this compound.

| Base | Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| K₂CO₃ | CH₃I | Acetone | Reflux | 85-95 |

| NaH | CH₃I | THF | 0 to RT | 90-98 |

| Cs₂CO₃ | (CH₃)₂SO₄ | Acetonitrile | RT | 88-96 |

| NaOH | (CH₃)₂SO₄ | Dichloromethane/Water (PTC) | RT to 40 | 80-92 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Catalytic C–H Methoxylation of Aryl Halides

More recent advancements in organic synthesis have led to the development of catalytic methods for the direct methoxylation of C-H bonds on an aromatic ring. These methods offer a more atom-economical approach by avoiding the need for pre-functionalization of the aromatic ring with a hydroxyl group. Palladium-catalyzed C-H activation/C-O bond formation is a prominent strategy.

Copper-catalyzed methods have also emerged as a cost-effective alternative for the methoxylation of aryl halides. These reactions typically employ a copper catalyst, a ligand, a base, and a methanol source. However, these are generally cross-coupling reactions requiring an aryl halide and an alcohol, which aligns more with the O-alkylation strategy if starting from a bromophenol. Direct C-H methoxylation of an aryl bromide at a specific position without a directing group remains a significant challenge.

Convergent and Sequential Synthetic Routes towards this compound

Sequential Synthesis:

A sequential synthesis involves the stepwise introduction of the substituents onto the benzene ring. The order of introduction is critical to ensure the desired regiochemistry due to the directing effects of the existing substituents.

Route A: Starting from a Methoxy-substituted Precursor: One possible sequential route could start with a readily available methoxy-substituted benzene derivative. For instance, starting from p-methoxyphenol, one could introduce the cyclopropyl group and then the bromine atom. The directing effects of the hydroxyl and methoxy groups would need to be carefully considered at each step.

Route B: Starting from a Bromo-substituted Precursor: Alternatively, the synthesis could commence with a bromo-substituted precursor. For example, starting with p-bromophenol, the cyclopropyl group could be introduced, followed by methylation of the hydroxyl group.

Convergent Synthesis:

A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a brominated aromatic piece and a cyclopropyl-containing fragment, followed by a cross-coupling reaction. For instance, a boronic acid derivative of methoxy-cyclopropylbenzene could be coupled with a bromine source, or vice versa. While potentially shorter, this approach relies on the successful development of the coupling step.

Process Optimization for Enhanced Yield and Selectivity in Multi-step Synthesis

Key parameters for optimization in the synthesis of this compound would include:

Reaction Conditions: For the O-alkylation step, a systematic study of the base, solvent, temperature, and reaction time can significantly impact the yield. For example, while stronger bases like NaH may give higher yields, milder and less hazardous bases like K₂CO₃ might be preferred for safety and cost reasons on a larger scale.

Catalyst and Ligand Screening: For any catalytic steps, such as a potential C-H activation or cross-coupling, screening a variety of catalysts and ligands is essential to find the most active and selective system.

Telescoping Reactions: To improve efficiency, "telescoping" or "one-pot" reactions can be developed where intermediates are not isolated, thus reducing workup steps and solvent waste.

The following table presents a hypothetical optimization study for the O-methylation of 2-bromo-5-cyclopropylphenol, illustrating how systematic variation of parameters can lead to improved outcomes.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | 56 | 12 | 85 |

| 2 | K₂CO₃ (2.0) | Acetone | 56 | 8 | 92 |

| 3 | K₂CO₃ (2.0) | DMF | 25 | 12 | 88 |

| 4 | NaH (1.1) | THF | 25 | 4 | 96 |

| 5 | Cs₂CO₃ (1.5) | Acetonitrile | 25 | 6 | 94 |

This is an interactive data table. You can explore how different reaction conditions might affect the yield.

Through careful selection of synthetic strategy and rigorous optimization of reaction parameters, the efficient and selective synthesis of this compound can be achieved, enabling its use in further chemical endeavors.

Reactivity and Advanced Transformations of 1 Bromo 4 Cyclopropyl 2 Methoxybenzene

Reactions Involving the Aryl Bromide Functionality

The carbon-bromine bond in 1-bromo-4-cyclopropyl-2-methoxybenzene is a prime site for a variety of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between the aryl bromide and an organoboron compound. nih.govlibretexts.org For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C1 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from precursors like palladium(II) acetate, and requires a base such as potassium carbonate. rsc.orgnih.gov The presence of the electron-donating methoxy (B1213986) and cyclopropyl (B3062369) groups can influence the rate of oxidative addition, the first step in the catalytic cycle. nih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂, XPhos | K₂CO₃ | CPME/H₂O | 100°C | Good to Excellent nih.gov |

| Potassium cyclopropyltrifluoroborate | Pd(OAc)₂, SPhos | Cs₂CO₃ | Toluene/H₂O | 80°C | Good to Excellent |

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.org In this process, this compound can be coupled with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgfrontiersin.org This reaction forms a new carbon-carbon bond between the aryl ring and one of the sp² carbons of the alkene, typically with high trans selectivity. organic-chemistry.orgnih.gov

The Sonogashira coupling enables the direct connection of the aryl group to a terminal alkyne, forming an arylalkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a mild base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds under mild conditions, often at room temperature, making it highly valuable for the synthesis of complex molecules. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The classic SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org

This compound lacks strong electron-withdrawing groups; instead, it possesses electron-donating methoxy and weakly donating cyclopropyl groups. Consequently, this substrate is generally unreactive toward traditional SNAr reactions under standard conditions. For substitution to occur, more forcing conditions or alternative mechanisms would be necessary. fishersci.co.uk Recent studies have shown that nucleophilic substitution on methoxy-activated arenes can be achieved under specific conditions, for example, using a sodium hydride-lithium iodide composite to facilitate intramolecular amination. ntu.edu.sg However, direct intermolecular SNAr on substrates like this compound remains challenging.

Generation and Subsequent Reactions of Aryl Radicals from the Bromide Precursor

The carbon-bromine bond can be homolytically cleaved to generate a 4-cyclopropyl-2-methoxyphenyl radical. Modern methods, particularly those involving photoredox catalysis, allow for the generation of aryl radicals under mild conditions from aryl halides. rsc.orgresearchgate.net A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the aryl bromide, leading to the formation of the aryl radical. nih.govacs.org

Once generated, this highly reactive intermediate can participate in a variety of transformations:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another reagent to form 1-cyclopropyl-3-methoxybenzene.

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating radical cascade reactions to form more complex structures.

Cross-Coupling Reactions: In dual catalytic systems, such as photoredox/nickel catalysis, the generated aryl radical can be captured by a nickel complex to enter a cross-coupling cycle, enabling C-C bond formation with various partners. nih.govacs.org

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Aryllithiums)

Treatment of this compound with elemental magnesium in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, (4-cyclopropyl-2-methoxyphenyl)magnesium bromide. wisc.edu This transformation converts the electrophilic aromatic carbon into a highly nucleophilic one. The Grignard reagent is a powerful tool for forming new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. wisc.eduyoutube.com

Alternatively, halogen-metal exchange with a strong organolithium base, such as n-butyllithium, at low temperatures can generate the aryllithium species, (4-cyclopropyl-2-methoxyphenyl)lithium. acgpubs.orgresearchgate.net Aryllithium reagents are generally more reactive than their Grignard counterparts. The stability and subsequent reactivity of these intermediates can be highly dependent on the solvent and the presence of other functional groups. acgpubs.orgresearchgate.net

Transformations of the Cyclopropyl Group

The cyclopropyl group is not merely a spectator substituent; its inherent ring strain allows it to participate in unique ring-opening reactions, providing access to linear alkyl chains.

Ring-Opening Reactions (e.g., Radical-Mediated Fragmentation, Hydroarylation-Induced Ring-Opening)

The three-membered ring of the cyclopropyl group can be opened under various conditions, including acidic or radical-mediated pathways.

Acid-catalyzed ring-opening of aryl cyclopropanes can proceed via an SN1-type mechanism. nih.govdigitellinc.com In the presence of a strong acid, the cyclopropane (B1198618) ring can be protonated, leading to the formation of a stabilized benzylic carbocation. This intermediate is then trapped by a nucleophile, resulting in a 1,3-difunctionalized propane (B168953) chain attached to the aromatic ring.

Radical-mediated fragmentation offers another route to cleave the cyclopropane ring. If a radical is generated adjacent to the cyclopropyl group (a cyclopropylcarbinyl radical), it can undergo rapid ring-opening. nih.gov This fragmentation is a very fast and often irreversible process. For instance, a radical generated at the benzylic position of an aryl cyclopropane can lead to ring opening to form a more stable radical along the resulting alkyl chain. nih.govresearchgate.netnih.gov This strategy can be harnessed in synthetic sequences to introduce functionalized propyl chains onto the aromatic core.

Stereospecific Functionalization of the Cyclopropane Ring

The cyclopropane ring, while generally stable, possesses unique "alkene-like" character due to the strain in its three-membered ring, making it susceptible to certain addition and rearrangement reactions. The stereospecific functionalization of the cyclopropyl group in this compound is highly dependent on the reaction type and the directing influence of adjacent groups.

Advanced methods for stereoselective synthesis focus on controlling the formation of specific stereoisomers. thieme-connect.com In the context of an existing cyclopropane ring, functionalization often involves reactions that proceed through intermediates where the stereochemistry can be directed. For instance, Simmons-Smith-type reactions, which use organozinc carbenoids, are known to be directed by nearby oxygen or nitrogen atoms, a phenomenon that can be crucial for achieving high stereoselectivity. rsc.org The methoxy group at the C2 position of the benzene (B151609) ring, being in proximity to the cyclopropyl group, could exert a directing effect in such transformations, guiding the approach of reagents to a specific face of the ring.

Furthermore, methods involving transition-metal-catalyzed decomposition of diazo compounds or Michael-initiated ring closures (MIRC) are powerful strategies for creating or modifying cyclopropane rings with high stereocontrol. rsc.orgunl.pt While these are often used to build the ring itself, related principles can be applied to its modification. The electronic nature of the aryl substituent plays a significant role; the electron-rich nature of the 2-methoxy-4-cyclopropylphenyl group can influence the stability of intermediates and transition states, thereby guiding the stereochemical outcome of reactions on the cyclopropyl moiety. thieme-connect.com

Table 1: Approaches to Stereoselective Cyclopropane Functionalization

| Reaction Type | Key Principle | Potential for Stereocontrol |

|---|---|---|

| Directed Cyclopropanation | A directing group (e.g., hydroxyl, ether) on the substrate guides the reagent to a specific face. | High, dependent on the proximity and effectiveness of the directing group. |

| Transition Metal Catalysis | Chiral catalysts create a chiral environment for the reaction, favoring one stereoisomer. | Excellent, dependent on catalyst design. |

| Michael-Initiated Ring Closure (MIRC) | The stereochemistry is controlled by the chiral nature of the substrate, nucleophile, or catalyst. rsc.org | High, versatile control through different chiral sources. |

Reactivity of the Methoxy (Aryl Ether) Moiety

The methoxy group (-OCH₃) is a powerful electron-donating group that significantly influences the reactivity of the aromatic ring. It also represents an aryl ether linkage, which can be a site for specific chemical transformations.

The carbon-oxygen bond in aryl ethers like this compound is robust. However, it can be cleaved under specific catalytic conditions, a reaction of significant interest in areas such as lignin (B12514952) valorization, where similar structures are abundant. frontiersin.org Hydrogenolysis, the cleavage of a bond by reaction with hydrogen, is a primary method for C–O bond scission.

Modern catalytic systems, for example those using vanadium or other transition metals, can facilitate the cleavage of C–O bonds in methoxylated phenols without the need for harsh reagents or high-pressure external hydrogen. nih.govfrontiersin.org These reactions often proceed via transfer hydrogenolysis, where the solvent (e.g., water) or another molecule acts as the hydrogen source. nih.govfrontiersin.org Applying such a method to this compound would be expected to yield 2-bromo-5-cyclopropylphenol, providing a synthetic route to a valuable phenol (B47542) intermediate. The selectivity of this cleavage over other potential reactions, such as hydrodebromination, is a key challenge that depends on the catalyst and reaction conditions chosen. frontiersin.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The rate and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring. uomustansiriyah.edu.iqfiveable.me In this compound, the outcome of an EAS reaction is determined by the combined influence of the methoxy, bromo, and cyclopropyl groups.

Methoxy Group (-OCH₃): A strongly activating group that donates electron density to the ring through resonance. It is a powerful ortho, para-director. libretexts.orgorganicchemistrytutor.comlibretexts.org

Bromo Group (-Br): A weakly deactivating group due to its inductive electron withdrawal, but it directs substitution to the ortho and para positions through resonance. libretexts.org

Cyclopropyl Group: A weakly activating group that directs ortho and para.

The directing effects of these groups are summarized below. The positions are numbered relative to the substituent.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -Br | C1 | Weakly Deactivating | ortho, para |

| -OCH₃ | C2 | Strongly Activating | ortho, para |

| -Cyclopropyl | C4 | Weakly Activating | ortho, para |

In a competition between multiple directing groups, the most powerful activating group dictates the position of substitution. wizeprep.com In this case, the methoxy group is the dominant director. The positions ortho to the methoxy group are C1 (blocked by Br) and C3. The position para to the methoxy group is C5. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions . Steric hindrance from the adjacent bromine atom at C1 may slightly disfavor substitution at C3, potentially making C5 the major site of reaction.

Chemo-, Regio-, and Stereoselectivity Control in Complex Chemical Transformations

Controlling selectivity is paramount when a molecule possesses multiple reactive sites. This compound is an excellent example of a substrate where chemo-, regio-, and stereoselectivity are key considerations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The molecule offers several distinct reactive sites: the C-Br bond, the aryl ether, the aromatic ring, and the cyclopropane ring. For example, the C-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can be performed under conditions that leave the ether and cyclopropyl groups untouched. Conversely, specific catalysts can be chosen to cleave the aryl ether bond without affecting the C-Br bond. nih.gov

Regioselectivity: As discussed in section 3.3.2, the regioselectivity of electrophilic aromatic substitution is strongly controlled by the methoxy group, which directs incoming electrophiles to the C3 and C5 positions. This provides a reliable method for introducing new substituents at specific locations on the ring.

Stereoselectivity: This is most relevant for reactions involving the cyclopropane ring. As outlined in section 3.2.2, achieving stereoselectivity in the functionalization of the cyclopropyl group would likely rely on substrate-directed reactions, where the existing molecular framework (particularly the methoxy group) guides the approach of a reagent, or through the use of external chiral catalysts. thieme-connect.com

By carefully selecting reagents and reaction conditions, chemists can selectively target a specific site on the this compound molecule, enabling the synthesis of complex, highly functionalized derivatives with precise control over the molecular architecture.

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Bromo 4 Cyclopropyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural map can be assembled.

While a publicly available, fully assigned spectrum for this specific compound is not readily found in the literature, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) protons. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy group will present as a sharp singlet, while the cyclopropyl protons will exhibit a more complex pattern due to their diastereotopic nature and geminal/vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal ten distinct carbon signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (bromo, methoxy, and cyclopropyl groups). The methoxy carbon appears as a distinct signal in the aliphatic region, while the aromatic carbons are found further downfield. The cyclopropyl carbons, including the methine and the two equivalent methylene (B1212753) carbons, will appear in the upfield aliphatic region.

Predicted ¹H NMR Spectral Data for 1-Bromo-4-cyclopropyl-2-methoxybenzene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCH₃ | 3.8 - 3.9 | Singlet (s) | N/A |

| Cyclopropyl-CH (methine) | 1.8 - 2.0 | Multiplet (m) | N/A |

| Aromatic-H (at C3) | 6.7 - 6.8 | Doublet (d) | J ≈ 8.5 |

| Aromatic-H (at C5) | 6.9 - 7.0 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 |

| Aromatic-H (at C6) | 7.1 - 7.2 | Doublet (d) | J ≈ 2.0 |

| Cyclopropyl-CH₂ (methylene) | 0.9 - 1.1 | Multiplet (m) | N/A |

| Cyclopropyl-CH₂ (methylene) | 0.6 - 0.8 | Multiplet (m) | N/A |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-Br) | 112 - 115 |

| C2 (-OCH₃) | 155 - 158 |

| C3 | 115 - 118 |

| C4 (-cyclopropyl) | 138 - 141 |

| C5 | 128 - 131 |

| C6 | 132 - 135 |

| OCH₃ | 55 - 57 |

| Cyclopropyl-CH (methine) | 14 - 17 |

| Cyclopropyl-CH₂ (methylene) | 8 - 12 |

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H6) and within the cyclopropyl ring system (methine proton with methylene protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to definitively assign the chemical shifts of C3, C5, C6, the methoxy carbon, and the cyclopropyl carbons by correlating them to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the methoxy protons (OCH₃) to the aromatic carbon C2, and the cyclopropyl methine proton to the aromatic carbon C4, confirming the attachment points of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space connectivity information. A crucial NOESY correlation would be expected between the methoxy protons and the aromatic proton at C3, which would confirm the regiochemistry of the methoxy and bromo substituents.

The cyclopropyl group possesses significant magnetic anisotropy due to the unique nature of its strained C-C bonds. This anisotropy creates distinct shielding and deshielding regions in space. Protons located above or below the plane of the three-membered ring experience a shielding effect (upfield shift), while those in the plane of the ring are deshielded (downfield shift). nih.gov

In this compound, the anisotropic effect of the cyclopropyl ring can influence the chemical shifts of the nearby aromatic protons, particularly H5. The precise chemical shift would depend on the preferred rotational conformation of the cyclopropyl group relative to the benzene ring. While this effect can be subtle, detailed analysis, often supported by computational modeling and NOESY data, can provide insights into the molecule's conformational preferences. The use of anisotropic NMR data, such as residual dipolar couplings (RDCs), has emerged as a powerful technique for the structural characterization of organic molecules, allowing for the determination of relative orientations of different bonds. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Cyclopropyl) | C-H | 3080 - 3000 |

| C-H Stretch (Methoxy) | -OCH₃ | 2950 - 2850 |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1275 - 1200 (asymmetric) |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1050 - 1000 (symmetric) |

| C-Br Stretch | Ar-Br | 650 - 550 |

The presence of these bands, particularly the strong C-O ether stretches and the C-H stretches above 3000 cm⁻¹, would provide clear evidence for the key functional groups in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁BrO), the calculated monoisotopic mass is 225.9993 Da.

A key feature in the mass spectrum of this compound would be the isotopic pattern caused by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Under electron ionization (EI), the molecule would undergo fragmentation. Plausible fragmentation pathways include:

Loss of a methyl radical (•CH₃): [M - 15]⁺, leading to a fragment ion at m/z 211/213.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, resulting in an ion at m/z 195/197.

Loss of a bromine atom (•Br): [M - 79/81]⁺, yielding a fragment at m/z 147.

Loss of the cyclopropyl group (•C₃H₅): [M - 41]⁺, giving a fragment ion at m/z 185/187.

Elucidation of these fragmentation patterns helps to piece together the molecular structure and corroborate the findings from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores and conjugation system. The chromophore in this compound is the substituted benzene ring.

Compared to unsubstituted benzene, the presence of the methoxy (-OCH₃), cyclopropyl, and bromo (-Br) substituents alters the electronic properties of the ring. The methoxy group, in particular, is a strong auxochrome, meaning it enhances the absorption of the chromophore. These substituents are expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) of the characteristic benzene π→π* transitions.

The spectrum would likely show two main absorption bands:

An intense E2-band (E for ethylenic) around 210-230 nm.

A less intense B-band (B for benzenoid) with fine structure, shifted to around 270-290 nm.

Analysis of the UV-Vis spectrum confirms the presence of the substituted aromatic system and provides insight into the electronic effects of the various functional groups on the conjugated π-system. researchgate.net

Lack of Publicly Available Crystallographic Data for this compound Hinders Definitive Structural Analysis

Despite the importance of understanding the three-dimensional structure of this compound for its material and chemical properties, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this specific compound. This lack of experimental data prevents a definitive elucidation of its solid-state molecular architecture and supramolecular assembly.

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack together in the crystal lattice, influencing properties such as melting point, solubility, and polymorphism.

In the case of this compound, the presence of a bromine atom, a methoxy group, and a cyclopropyl group on the benzene ring suggests the potential for a variety of non-covalent interactions. These could include halogen bonding, where the electropositive region on the bromine atom interacts with a nucleophile, as well as C-H···π and π-π stacking interactions involving the aromatic ring and the cyclopropyl group. The methoxy group could also participate in hydrogen bonding if suitable donors are present in the crystal structure.

While detailed crystallographic data is not available for the title compound, analysis of structurally similar molecules in the Cambridge Crystallographic Data Centre (CCDC) can offer insights into its likely solid-state behavior. For instance, studies on other brominated and methoxy-substituted benzene derivatives often reveal intricate packing motifs dominated by halogen bonds and other weak intermolecular forces. The specific interplay of these interactions in this compound, however, remains speculative without experimental determination.

The generation of high-quality single crystals of this compound would be the first and most critical step towards its structural characterization. Subsequent analysis by single-crystal X-ray diffraction would provide the precise atomic coordinates, allowing for the creation of a definitive three-dimensional model of the molecule.

Table 1: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent chemical bonds. |

| Torsion Angles | Dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details of halogen bonds, hydrogen bonds, and van der Waals forces. |

The scientific community awaits the experimental determination of the crystal structure of this compound, which will be invaluable for a complete understanding of its chemical and physical properties and for the rational design of new materials.

Computational Chemistry and Theoretical Investigations of 1 Bromo 4 Cyclopropyl 2 Methoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and geometry of molecular systems. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 1-bromo-4-cyclopropyl-2-methoxybenzene, DFT calculations can predict its three-dimensional structure with high precision, including bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. These calculations are foundational for all subsequent theoretical analyses.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity. The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the carbon-bromine bond, suggesting that nucleophilic substitution at the bromine-bearing carbon is a plausible reaction pathway. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical hardness; a larger gap generally implies lower reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzenes

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Anisole | -5.98 | -0.87 | 5.11 |

| Bromobenzene | -6.52 | -1.21 | 5.31 |

| This compound (Estimated) | -6.1 to -6.3 | -1.0 to -1.2 | 4.9 to 5.3 |

Note: The values for this compound are estimated based on the effects of the individual substituents and are for illustrative purposes. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic or nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. For this compound, the MEP would likely show a region of negative potential (typically colored red or orange) around the oxygen atom of the methoxy (B1213986) group, indicating a site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the bromine atom, suggesting sites for nucleophilic interaction. The MEP provides a more nuanced view of reactivity than simple atomic charges and can be particularly useful in understanding intermolecular interactions.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, locate transition states, and characterize intermediates. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational studies can provide a step-by-step understanding of the molecular transformations.

Through techniques like transition state searching and intrinsic reaction coordinate (IRC) calculations, computational chemists can trace the complete path of a chemical reaction. For a hypothetical reaction of this compound, this would involve identifying the structure of the transition state—the highest energy point along the reaction coordinate—and any intermediates that may be formed. For instance, in a nucleophilic substitution reaction, a Meisenheimer complex might be identified as a key intermediate. The geometry and electronic structure of these transient species are often difficult to determine experimentally, making computational elucidation particularly valuable.

A key outcome of mechanistic studies is the calculation of activation energies and the construction of reaction free energy profiles. The activation energy (ΔG‡) represents the energy barrier that must be overcome for a reaction to proceed, and it is directly related to the reaction rate. By calculating the free energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For reactions involving this compound, these calculations can help in predicting the optimal reaction conditions and in understanding the influence of the various substituents on the reaction rate.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution

| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| This compound | OH⁻ | Water | 25-30 |

| This compound | NH₃ | Ammonia | 30-35 |

Note: These are hypothetical values for illustrative purposes and would require specific computational studies to be determined accurately.

The presence of the cyclopropyl (B3062369) group in this compound introduces ring strain, which can influence the molecule's geometry and reactivity. nsf.govresearchgate.net The cyclopropyl group, with its C-C-C bond angles of 60°, deviates significantly from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain. This strain can affect the electronic properties of the adjacent aromatic ring and may influence the rates of reactions involving the aryl system. Computational methods can be used to quantify this strain energy, typically by comparing the energy of the strained molecule to that of an appropriate strain-free reference compound. mdpi.com Understanding the interplay between the strain energy of the cyclopropyl group and the electronic effects of the methoxy and bromo substituents is crucial for a comprehensive understanding of the molecule's chemical behavior.

Theoretical Predictions of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are dictated by the electronic properties of the bromo, cyclopropyl, and methoxy substituents. The interplay of inductive and resonance effects of these groups determines the electron density at various positions on the benzene ring, thereby directing the approach of incoming electrophiles.

The cyclopropyl group is also considered an electron-donating group, primarily through hyperconjugation. The Walsh orbitals of the cyclopropyl ring can overlap with the π-system of the benzene ring, effectively donating electron density and thus activating the ring towards electrophilic substitution.

The bromo group (-Br) , on the other hand, is a deactivating group. While it possesses a weak electron-donating resonance effect (+M) due to its lone pairs, its strong electron-withdrawing inductive effect (-I) is the dominant factor. This net withdrawal of electron density makes the benzene ring less susceptible to electrophilic attack compared to unsubstituted benzene.

The combined influence of these substituents leads to a complex pattern of activation and directing effects. The powerful activating effect of the methoxy group is expected to be the primary determinant of the regioselectivity. Electrophilic attack will be strongly favored at the positions ortho and para to the methoxy group. Given the substitution pattern of this compound, the positions of highest electron density and therefore greatest reactivity towards electrophiles are predicted to be C3 and C5.

To quantify these substituent effects, Hammett constants (σ) can be employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| Methoxy (-OCH3) | -0.27 | Electron-donating (activating) |

| Cyclopropyl | -0.21 | Electron-donating (activating) |

| Bromo (-Br) | +0.23 | Electron-withdrawing (deactivating) |

Note: The table presents para Hammett constants as a general indicator of the electronic effect. The actual influence in a polysubstituted system is more complex.

Analysis of Intermolecular Interactions via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution within a molecule and characterizing the nature of its chemical bonds and intermolecular interactions. For this compound, QTAIM can elucidate the characteristics of halogen bonding and hyperconjugation.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost surface of the bromine atom, opposite to the C-Br covalent bond. QTAIM analysis can identify a bond critical point (BCP) between the bromine atom and a nucleophilic region of another molecule, characterizing the strength and nature of the halogen bond. The electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the BCP are key descriptors. A low ρ and a positive ∇²ρ are indicative of a closed-shell interaction, typical of halogen bonds.

Hyperconjugation: The interaction between the cyclopropyl group and the benzene ring can be analyzed through QTAIM by examining the bond paths and critical points. Hyperconjugation involves the delocalization of σ-electrons from the C-C or C-H bonds of the cyclopropyl group into the π-system of the benzene ring. This interaction can be quantified by the delocalization index, which measures the number of electrons shared between two atomic basins. An increased delocalization index between the cyclopropyl carbons and the aromatic carbons would provide evidence for hyperconjugation.

Assessment of Aromaticity in the Substituted Benzene Ring

The aromaticity of the benzene ring in this compound is influenced by its substituents. Several computational methods can be used to quantify this aromaticity, including Nucleus-Independent Chemical Shift (NICS), Anisotropy of the Induced Current Density (ACID), and 3D Isotropic Chemical Shielding Surfaces (ICSS).

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. For substituted benzenes, the NICS values are expected to deviate from that of unsubstituted benzene (-9.7 ppm for NICS(0) and -11.5 ppm for NICS(1) at the B3LYP/6-31G* level). Electron-donating groups like methoxy and cyclopropyl are generally expected to slightly increase the aromaticity (more negative NICS values), while electron-withdrawing groups like bromo may slightly decrease it.

Anisotropy of the Induced Current Density (ACID): The ACID method provides a visual representation of the electron delocalization in a molecule. An ACID plot for an aromatic compound shows a continuous ring current path around the periphery of the ring. For this compound, the ACID plot would be expected to show a clear diatropic ring current, confirming the aromatic nature of the substituted benzene ring. The strength of this current could be subtly modulated by the substituents.

3D Isotropic Chemical Shielding Surfaces (ICSS): 3D ICSS plots offer a three-dimensional visualization of the magnetic shielding around a molecule. For an aromatic system, these plots typically show a shielded (negative) region in the center of the ring and a deshielded (positive) region on the periphery. The magnitude and shape of these shielding surfaces can provide detailed insights into the extent of aromaticity.

While specific NICS, ACID, or 3D ICSS results for this compound require dedicated computational studies, the collective theoretical understanding of substituted benzenes strongly suggests that the core aromatic character of the ring is maintained, albeit with minor perturbations induced by the electronic effects of the bromo, cyclopropyl, and methoxy groups.

Applications of 1 Bromo 4 Cyclopropyl 2 Methoxybenzene As a Building Block in Advanced Organic Synthesis

Strategic Utilization in the Construction of Complex Molecular Architectures

The strategic placement of the bromo, methoxy (B1213986), and cyclopropyl (B3062369) groups on the benzene (B151609) ring makes 1-bromo-4-cyclopropyl-2-methoxybenzene a key intermediate for creating intricate molecular frameworks. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. The methoxy group, being an electron-donating group, influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The robust cyclopropyl moiety is a desirable feature in many biologically active molecules, contributing to conformational rigidity and improved metabolic stability. The interplay of these groups allows for a programmed and controlled approach to the synthesis of highly substituted aromatic compounds.

Precursor for the Synthesis of Novel Pharmaceutical and Agrochemical Compounds

The primary documented application of this compound lies in its role as a precursor for the synthesis of compounds with potential therapeutic applications.

Incorporation into Bioactive Scaffolds and Natural Product Analogues

A significant application of this compound is in the synthesis of NLRP3 inflammasome inhibitors. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. A Chinese patent discloses the use of this compound as a key intermediate in the preparation of these inhibitors. This highlights the compound's importance in medicinal chemistry for accessing novel bioactive scaffolds.

While specific examples of its incorporation into natural product analogues are not extensively documented in publicly available literature, the structural motifs present in this compound are found in various natural products. This suggests its potential as a versatile starting material for the synthesis of complex natural product derivatives.

There is currently limited public information available regarding the specific application of this compound in the synthesis of agrochemical compounds.

Development of Advanced Materials and Functional Molecules

The utility of this compound in the realm of materials science is an area of potential, though currently underexplored, application.

Integration into Conjugated Polymers and Organic Optoelectronic Systems

The structure of this compound suggests its potential as a monomer unit for the synthesis of novel conjugated polymers. The bromo-functionality allows for polymerization through various cross-coupling methods. The electronic properties of the resulting polymers could be tuned by the presence of the electron-donating methoxy group and the unique electronic nature of the cyclopropyl ring. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. However, specific research demonstrating this application is not yet widely published.

Application as a Core Unit in Organic Semiconductors

Similarly, the core structure of this compound could be incorporated into small molecules for use as organic semiconductors. The ability to functionalize the molecule at the bromine position allows for the synthesis of larger, more complex structures with tailored electronic properties suitable for use in organic field-effect transistors (OFETs) and other electronic components. Further research is required to fully realize this potential.

Facilitating Access to Challenging and Underrepresented Arene Substitution Patterns

The 1,2,4-substitution pattern of this compound, with its distinct electronic and steric environment, provides a valuable platform for accessing arene substitution patterns that can be challenging to synthesize through other methods. The directing effects of the methoxy and cyclopropyl groups, in combination with the reactive bromo-handle, allow for the regioselective introduction of additional substituents, leading to tetra- and penta-substituted benzene derivatives with well-defined stereochemistry. This control over substitution is crucial in fine-tuning the properties of the target molecules, whether for pharmaceutical or material science applications.

Contribution to Modular Synthesis and Late-Stage Functionalization Strategies

The molecular architecture of this compound, featuring a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzene ring, makes it an exceptionally useful tool for chemists engaged in the synthesis of novel organic compounds, particularly in the pharmaceutical and agrochemical sectors.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. This is of particular importance in modular synthesis, a strategy that involves the stepwise assembly of complex molecules from smaller, discrete units (modules). The bromo group allows for the facile introduction of various substituents through well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. This enables the systematic and predictable construction of a diverse library of compounds from a common starting material.

For instance, the bromine atom can be readily substituted with a wide range of boronic acids or their derivatives in Suzuki-Miyaura coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships by systematically varying the appended molecular fragments.

This trifunctional arrangement is particularly advantageous for late-stage functionalization. This strategy aims to introduce chemical modifications at a late stage in a synthetic sequence, thereby avoiding the need to re-synthesize complex molecules from scratch. The presence of the bromo group on the this compound core allows for the late-stage introduction of diverse functionalities into an already advanced intermediate. This approach is highly efficient in generating analogues of a lead compound for optimization of its biological activity and pharmacokinetic profile.

While specific, publicly documented examples of this compound in late-stage functionalization are not extensively detailed in the primary literature, the utility of structurally similar compounds is well-established. For example, the synthesis of intermediates for active pharmaceutical ingredients often relies on the selective functionalization of brominated and methoxylated benzene rings. A closely related compound, 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene, is a known intermediate in the preparation of pharmaceutical compounds, highlighting the value of this structural motif.

The strategic placement of the functional groups in this compound allows for a high degree of control over the synthetic outcome. The steric and electronic properties of the cyclopropyl and methoxy groups can direct the regioselectivity of further reactions on the aromatic ring, providing a predictable platform for molecular elaboration.

Future Directions and Research Outlook for 1 Bromo 4 Cyclopropyl 2 Methoxybenzene

Innovation in More Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 1-Bromo-4-cyclopropyl-2-methoxybenzene and its derivatives. Current multistep syntheses can be resource-intensive, and a key goal will be to improve atom economy and reduce waste.

Key Research Thrusts:

Green Solvents and Reagents: A significant push will be towards replacing traditional organic solvents with greener alternatives, such as water or bio-derived solvents. ucl.ac.uknih.gov Research into one-pot cascade reactions, where multiple transformations occur in a single vessel, could streamline the synthesis from biomass-derived precursors like furfurals. ucl.ac.uk

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and efficiency over batch production. Developing a flow-based synthesis for this compound would allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing reaction times.

Discovery of Novel Catalytic Systems for Selective Transformations

The bromo group serves as a versatile handle for cross-coupling reactions, a cornerstone of modern organic synthesis. Future work will focus on discovering new catalysts that can selectively transform this and other parts of the molecule with greater efficiency and under milder conditions.

Emerging Catalytic Strategies:

Photocatalysis: Light-mediated catalysis is a rapidly growing field that offers sustainable reaction pathways. chemrxiv.org Future research could develop photocatalytic Suzuki-Miyaura or Sonogashira couplings for the aryl bromide moiety, operating at room temperature and reducing the reliance on expensive or sensitive traditional catalysts. chemrxiv.orgrsc.org

Ligand-Free Systems: The development of ligand-free catalytic systems, for example using palladium on magnetic nanoparticles, simplifies product purification and catalyst recycling. rsc.org Applying such systems to reactions involving this compound could offer significant economic and environmental benefits.

Earth-Abundant Metal Catalysis: While palladium is a powerful catalyst, its cost and toxicity are concerns. nih.gov A key research direction is the development of catalysts based on more abundant and less toxic metals like iron or nickel for cross-coupling reactions involving aryl halides. nih.gov

Below is a table summarizing potential catalytic systems for future investigation.

| Catalytic Approach | Target Transformation | Potential Advantages |

| Photocatalysis | C(sp²)–C(sp³) Suzuki-Miyaura Coupling | Room temperature operation, avoids sensitive organometallics. chemrxiv.org |

| Ligand-Free Pd/Fe₃O₄ | Stille Cross-Coupling | Catalyst recyclability, simplified reaction conditions. rsc.org |

| Nickel-Based Catalysts | Buchwald-Hartwig Amination | Use of less expensive metals, effective for aryl sulfamates. nih.gov |

| Bio-Supported Pd NPs | Suzuki Coupling in Water | High recyclability, use of green solvents. rsc.org |

Elucidation of Unexplored Reactivity Modes for the Bromo, Cyclopropyl (B3062369), and Methoxy (B1213986) Functional Groups

The combination of an electron-donating methoxy group, a sterically demanding and electronically unique cyclopropyl group, and a versatile bromo group creates a complex reactive landscape. The methoxy group is known to be strongly activating and ortho, para-directing in electrophilic aromatic substitution, significantly increasing the reactivity of the benzene (B151609) ring compared to unsubstituted benzene. libretexts.orgmsu.edu The cyclopropyl group also possesses unique electronic properties due to the enhanced pi-character of its C-C bonds. researchgate.net

Future research will aim to understand and exploit the synergistic and antagonistic effects of these substituents.

Areas for Exploration:

Regioselectivity: Investigating how the interplay between the methoxy and cyclopropyl groups directs further functionalization of the aromatic ring in electrophilic substitution reactions. msu.edu

Cyclopropyl Ring-Opening: Exploring conditions under which the strained cyclopropyl ring can be selectively opened, potentially leading to novel molecular scaffolds. This could be triggered by photochemical or electrochemical methods. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl bromides, the electronic influence of the other substituents might enable novel SNAr reactions under specific conditions, expanding the synthetic utility beyond traditional cross-coupling. libretexts.org

Advancement of Predictive Computational Tools for Rational Molecular Design

Computational chemistry is becoming an indispensable tool for predicting chemical reactivity and designing novel molecules and catalysts. longdom.org For a molecule like this compound, computational models can accelerate research and circumvent costly and time-consuming trial-and-error experimentation.

Future Computational Approaches:

Machine Learning (ML) Models: AI and machine learning are increasingly used to predict reaction outcomes. rsc.org Models like RegioML and RegioSQM20 can predict the regioselectivity of electrophilic aromatic substitution with high accuracy (up to 93%), which would be invaluable for planning synthetic modifications of the target molecule. rsc.orgacs.orgnih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms, predict the stability of intermediates, and understand catalytic cycles. acs.orgacs.org This can guide the design of new catalysts for transformations of this compound and help rationalize experimental observations.

Virtual Screening: In the context of drug discovery or materials science, computational tools can be used for virtual screening of derivatives of this compound to predict their binding affinity to biological targets or their electronic properties. longdom.org

The table below highlights some predictive computational tools and their potential applications.

| Computational Tool | Application | Predicted Outcome | Accuracy/Benefit |

| RegioML / RegioSQM20 | Electrophilic Aromatic Substitution | Reactive site prediction | 90-93% accuracy. rsc.orgacs.orgnih.gov |

| Density Functional Theory (DFT) | Catalyst Design / Reaction Mechanisms | Relative stabilities of intermediates | Rationalizes regioisomeric distributions. acs.orgacs.org |

| QSAR Models | Drug/Materials Design | Biological activity or physical properties | Correlates structure with function. longdom.org |

Expansion of Applications in Emerging Fields of Materials Science and Chemical Biology

The unique structural motifs within this compound make it an attractive building block for novel materials and biologically active molecules. The cyclopropyl group, in particular, is increasingly used in medicinal chemistry as a bioisostere for benzene rings, helping to improve pharmacological properties. researchgate.netacs.org

Potential Future Applications:

Materials Science: The rigidity and defined geometry imparted by the cyclopropyl and aromatic groups could be exploited in the synthesis of specialty polymers or advanced coatings with unique mechanical or thermal properties. longdom.org Functionalization via the bromo group could allow for incorporation into larger conjugated systems for applications in organic electronics.